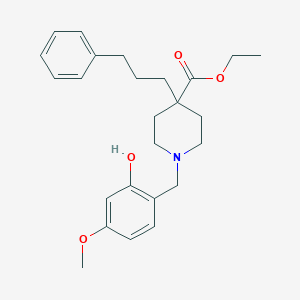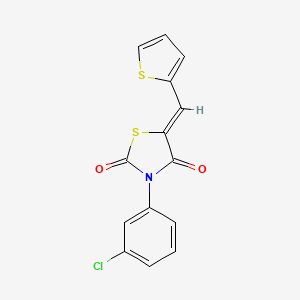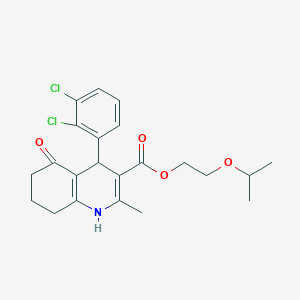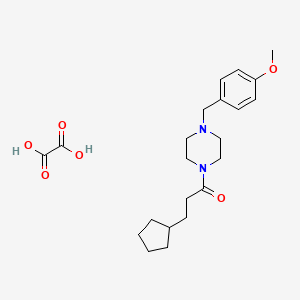
ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as J147, is a synthetic compound that has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Developed by the Salk Institute for Biological Studies, J147 has been the subject of several scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
The exact mechanism of action of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is not yet fully understood, but it is thought to work through multiple pathways. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to activate the expression of genes involved in mitochondrial function and energy metabolism, which may contribute to its neuroprotective effects. It has also been shown to inhibit the production of inflammatory cytokines, which are thought to play a role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. These include improving mitochondrial function, reducing oxidative stress, and reducing inflammation. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is its potential as a treatment for neurodegenerative diseases, which are currently incurable. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to have a good safety profile in animal studies, with no significant adverse effects reported. However, one limitation of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in human clinical trials.
未来方向
There are several potential future directions for research on ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One area of interest is exploring its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another potential direction is investigating the use of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate in combination with other drugs or therapies, such as stem cell therapy or gene therapy. Finally, researchers may also explore the use of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate as a preventative measure for neurodegenerative diseases, particularly in individuals at high risk for developing these conditions.
合成方法
Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is synthesized through a multi-step process that involves the coupling of two key building blocks: a piperidinecarboxylic acid and a substituted benzyl alcohol. The reaction is carried out using standard organic chemistry techniques, including protection and deprotection steps, and yields a white crystalline powder with a purity of over 99%.
科学研究应用
Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been the subject of numerous scientific studies, with researchers exploring its potential as a treatment for neurodegenerative diseases. In vitro studies have shown that ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate can protect neuronal cells from oxidative stress and improve mitochondrial function, both of which are important factors in the development of neurodegenerative diseases. In vivo studies in animal models have also shown promising results, with ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate improving cognitive function and reducing amyloid beta levels in the brain.
属性
IUPAC Name |
ethyl 1-[(2-hydroxy-4-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-3-30-24(28)25(13-7-10-20-8-5-4-6-9-20)14-16-26(17-15-25)19-21-11-12-22(29-2)18-23(21)27/h4-6,8-9,11-12,18,27H,3,7,10,13-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZVXSINBHOBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C=C(C=C2)OC)O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5051734.png)

methyl]urea](/img/structure/B5051739.png)
![3-[(3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5051746.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5051754.png)
![11-(3-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051760.png)



![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5051800.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5051806.png)